molecular formula C17H34O B14355375 14-Methylhexadecanal CAS No. 93815-50-0

14-Methylhexadecanal

Cat. No.: B14355375
CAS No.: 93815-50-0
M. Wt: 254.5 g/mol
InChI Key: ZIIFTRJSOQGTOF-UHFFFAOYSA-N
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Description

14-Methylhexadecanal is an organic compound with the chemical formula C17H34O It is a type of fatty aldehyde, characterized by a long carbon chain with a methyl group at the 14th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Methylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of 14-methylhexadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 13-methyltetradecene, followed by hydrogenation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 14-Methylhexadecanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 14-methylhexadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 14-methylhexadecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Amines, hydroxylamine.

Major Products Formed:

    Oxidation: 14-Methylhexadecanoic acid.

    Reduction: 14-Methylhexadecanol.

    Substitution: Imines, oximes.

Scientific Research Applications

14-Methylhexadecanal has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: Studies have shown that similar compounds can have biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

    Industry: It is used in the production of fragrances and flavors due to its aldehyde group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of 14-Methylhexadecanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical pathways. Its long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

    Hexadecanal: Similar in structure but lacks the methyl group at the 14th position.

    14-Methylhexadecanoic acid: The oxidized form of 14-Methylhexadecanal.

    14-Methylhexadecanol: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the methyl group at the 14th position, which can influence its reactivity and interactions compared to its non-methylated counterparts. This structural feature can lead to different physical and chemical properties, making it valuable for specific applications.

Properties

CAS No.

93815-50-0

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

14-methylhexadecanal

InChI

InChI=1S/C17H34O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h16-17H,3-15H2,1-2H3

InChI Key

ZIIFTRJSOQGTOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCC=O

Origin of Product

United States

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